Hypericin

Descripción

This compound has been reported in Hypericum ascyron, Hypericum tomentosum, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.

Structure

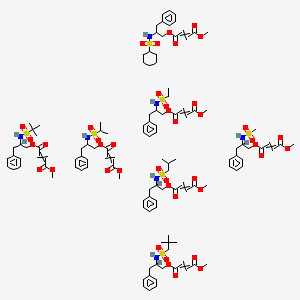

3D Structure

Propiedades

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOIFHVUBCIUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203270 | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-04-9, 1372719-41-9 | |

| Record name | Hypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372719419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,8,13-hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hypericin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2F1075HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Antiviral Properties of Hypericin Against Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), has garnered significant scientific interest for its potent biological activities, including antidepressant, antitumor, and antiviral effects.[1][2] This guide provides an in-depth technical overview of this compound's antiviral properties, specifically targeting enveloped viruses. Its primary mechanism of action is a light-dependent process known as photodynamic inactivation, which offers a unique approach to antiviral therapy.[1][3][4] this compound's efficacy is particularly noted against a broad spectrum of enveloped viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), influenza virus, and various coronaviruses.[5][6][7] The compound's mechanism relies on its ability to generate reactive oxygen species upon illumination, leading to the inactivation of viral particles.[5]

Core Mechanism of Action: Photodynamic Inactivation (PDI)

The principal antiviral mechanism of this compound against enveloped viruses is photodynamic inactivation (PDI). This process is contingent upon the presence of both light and oxygen.

-

Photoactivation : this compound, in its ground state, absorbs photons from visible light. This elevates the molecule to an excited singlet state.

-

Intersystem Crossing : The excited singlet state of this compound can undergo intersystem crossing to a more stable, longer-lived triplet state.

-

Energy Transfer and ROS Generation : In its triplet state, this compound acts as a potent photosensitizer. It can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This is the primary Type II photodynamic reaction. Alternatively, it can participate in Type I reactions, generating other reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals.

-

Virucidal Effect : The generated ROS, particularly singlet oxygen, are highly cytotoxic and react readily with components of the viral envelope.[5] This leads to:

-

Lipid Peroxidation : Damage to the lipid bilayer of the viral envelope, compromising its integrity.

-

Protein Crosslinking : Crosslinking and degradation of viral envelope proteins, including glycoproteins essential for attachment and fusion with host cells.[8]

-

This damage to the viral envelope physically inactivates the virion, preventing it from successfully infecting host cells. Specifically, it has been shown to inhibit the fusion process between the virus and the host cell membrane.[9][10][11] This mechanism's reliance on the viral envelope explains why this compound is effective against enveloped viruses but not non-enveloped ones like adenovirus or poliovirus.[12][13]

Additional Mechanisms

Beyond PDI, studies have suggested other antiviral actions of this compound:

-

Enzyme Inhibition : this compound has been shown to inhibit the activity of specific viral enzymes. For instance, it can inhibit the alkaline nuclease (AN) of Herpes Simplex Virus Type 1 (HSV-1) and the 3CL protease (3CLpro) of coronaviruses like Porcine Epidemic Diarrhea Virus (PEDV).[14][15]

-

Interference with Viral Replication and Assembly : Some research suggests that this compound can interfere with the later stages of the viral life cycle, such as the assembly or shedding of new viral particles.[3][6]

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀). A higher selectivity index (SI = CC₅₀/IC₅₀) indicates greater antiviral specificity.

| Virus Family | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) F | Plaque Reduction | 2.59 ± 0.08 | >100 (approx.) | Vero | [14] |

| Herpes Simplex Virus-1 (HSV-1) SM44 | Plaque Reduction | 2.94 ± 0.10 | >100 (approx.) | Vero | [14] | |

| Coronaviridae | Porcine Epidemic Diarrhea Virus (PEDV) | Post-treatment | 3.53 ± 0.33 | 56.73 ± 9.4 | Vero | [15] |

| Transmissible Gastroenteritis Virus (TGEV) | Post-treatment | 2.11 ± 0.14 | 97.06 ± 9.4 | ST | [15] | |

| SARS-CoV-2 (Ancestral) | Plaque Reduction | 0.0011 (1.1 nM) | >99 | Vero | [16] | |

| Human Coronavirus (HCoV-229E) | Hypericum Extract | 1.37 ± 0.2 (µg/mL) | Not specified | Huh-7 | [17] | |

| Orthomyxoviridae | Influenza A Virus | CPE Inhibition | 40 (µg/mL) Extract | 1500 (µg/mL) Extract | MDCK | [18] |

| Retroviridae | Moloney Murine Leukemia Virus (Mo-MuLV) | In vitro | 6 (µg/mL) | ~25 (µg/mL) | Not specified | [12] |

Experimental Protocols

Virucidal Assay Protocol

This assay determines the direct inactivating effect of this compound on viral particles.

-

Preparation : Prepare serial dilutions of this compound in a suitable buffer (e.g., PBS).

-

Incubation : Mix a known titer of the virus stock with each this compound dilution. Prepare parallel sets for light-exposed and dark (control) conditions.

-

Light Exposure : Expose one set of virus-hypericin mixtures to a calibrated light source (e.g., fluorescent light) for a defined period (e.g., 1 hour) at a controlled temperature.[8] Keep the control set in the dark for the same duration.

-

Removal of Compound : Dilute the mixtures significantly to reduce the this compound concentration below its effective level, or use methods like gel filtration to separate the virus from the compound.

-

Infection : Inoculate susceptible host cell monolayers with the treated viral suspensions.

-

Quantification : After an appropriate incubation period, quantify the remaining viral infectivity using a standard method, such as a plaque assay or TCID₅₀ assay. The reduction in viral titer compared to the untreated control indicates virucidal activity.[16]

Plaque Reduction Assay Protocol

This assay is used to determine the concentration of this compound that inhibits virus replication by 50% (EC₅₀).

-

Cell Seeding : Seed host cells in multi-well plates and grow them to near-confluency.[13]

-

Infection : Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for a set adsorption period (e.g., 1 hour at 37°C).[13]

-

Treatment : After adsorption, wash the cells to remove unadsorbed virus. Add an overlay medium (e.g., containing 1% methylcellulose) with serial dilutions of this compound.

-

Incubation : Incubate the plates for a period sufficient for plaques to form (typically 2-5 days), depending on the virus.

-

Staining : Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain them with a solution like crystal violet to visualize the plaques.

-

Quantification : Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of this compound that reduces the plaque number by 50% compared to the virus control (no drug).[14]

Cytotoxicity Assay (MTT Assay) Protocol

This assay determines the concentration of this compound that is toxic to the host cells (CC₅₀).

-

Cell Seeding : Seed host cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]

-

Treatment : Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).[19]

-

Incubation : Incubate the plate for a duration that matches the antiviral assay (e.g., 48 hours).[15]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[20]

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation : Calculate cell viability as a percentage relative to the untreated control. The CC₅₀ is the concentration of this compound that reduces cell viability by 50%.[21]

Conclusion

This compound demonstrates potent antiviral activity against a wide range of enveloped viruses, primarily through a light-activated, virucidal mechanism that targets the viral envelope. Its ability to generate reactive oxygen species upon illumination leads to irreparable damage to viral lipids and proteins, effectively neutralizing virions before they can infect host cells. The high selectivity indices reported for some viruses underscore its potential as a specific antiviral agent. However, the absolute requirement for light activation is a key consideration for its therapeutic application, suggesting its utility may be greatest in treating localized infections or in applications such as the sterilization of blood products.[8][22] Further research into formulation, delivery methods, and in vivo efficacy is necessary to fully realize the therapeutic potential of this compound in combating diseases caused by enveloped viruses.

References

- 1. This compound--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. caringsunshine.com [caringsunshine.com]

- 6. This compound – An Antiviral Component of St. John′s Wort – Aphios [aphios.com]

- 7. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound as an inactivator of infectious viruses in blood components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Photodynamic inactivation of infectivity of human immunodeficiency virus and other enveloped viruses using this compound and rose bengal: inhibition of fusion and syncytia formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. Virucidal activity of this compound against enveloped and non-enveloped DNA and RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hypericum perforatum and Its Ingredients this compound and Pseudothis compound Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound blocks the function of HSV-1 alkaline nuclease and suppresses viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Inhibit Alpha-Coronavirus Replication by Targeting 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Potent Virucidal Activity In Vitro of Photodynamic Therapy with Hypericum Extract as Photosensitizer and White Light against Human Coronavirus HCoV-229E - PMC [pmc.ncbi.nlm.nih.gov]

- 18. virosin.org [virosin.org]

- 19. mdpi.com [mdpi.com]

- 20. Green synthesis and in vitro photodynamic efficacy of this compound: Cytotoxicity assessment on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Strategies for evaluation of enveloped virus inactivation in red cell concentrates using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypericin: A Technical Guide on its Potential as an Antidepressant Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypericin, a naphthodianthrone derived from Hypericum perforatum (St. John's Wort), has long been investigated for its contribution to the antidepressant effects of the whole herbal extract. While early research posited monoamine oxidase (MAO) inhibition as its primary mechanism, the current body of evidence suggests a more complex and multifactorial pharmacological profile. This technical guide provides an in-depth analysis of this compound's proposed mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The data presented herein indicates that while this compound exhibits weak MAO-A inhibition, its potential antidepressant effects may also involve interactions with the sigma-1 receptor and possible, though not yet fully quantified, modulation of serotonin reuptake. It is crucial to note that much of the potent activity of St. John's Wort extracts, particularly neurotransmitter reuptake inhibition, is now largely attributed to another constituent, hyperforin. This guide aims to consolidate the existing technical data on this compound itself, providing a foundation for further research and development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, focusing on its enzymatic inhibition and pharmacokinetic properties.

Table 1: In Vitro Enzymatic Inhibition by this compound

| Target Enzyme | Test System | IC50 (µM) | Reference(s) |

| Monoamine Oxidase A (MAO-A) | Human, recombinant | 35.5 ± 2.1 | [1] |

Note: An IC50 value in the micromolar range is generally considered to represent weak inhibition.

Table 2: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)

| Parameter | Value | Conditions | Reference(s) |

| Cmax (Maximum Plasma Concentration) | 3.14 ng/mL | Single dose of 612 mg Hypericum extract | [2] |

| tmax (Time to Cmax) | 8.1 hours | Single dose of 612 mg Hypericum extract | [2] |

| t1/2 (Elimination Half-life) | 23.76 - 43.1 hours | Single dose studies | [2][3] |

| Bioavailability (estimated) | ~14% | From LI 160 Hypericum extract | [3] |

Table 3: Receptor and Transporter Binding Affinity of this compound

| Target | Ligand/Assay System | Finding | Reference(s) |

| Sigma Receptors | Radioligand binding assay | Binding observed; at 1.0 µM, inhibited <40% of specific binding. | [4] |

| Serotonin Transporter (SERT) | Radioligand binding / Reuptake assays | Data for pure this compound is sparse; often cited as a non-competitive inhibitor, but hyperforin is considered the primary reuptake inhibitor in Hypericum extracts. | [5][6] |

| Norepinephrine Transporter (NET) | Radioligand binding / Reuptake assays | No specific Ki value for pure this compound available. | |

| Dopamine Transporter (DAT) | Radioligand binding / Reuptake assays | No specific Ki value for pure this compound available. | |

| NMDA Receptors | Radioligand binding assay | Affinity noted, but often attributed to other extract constituents. | [6] |

Note: The lack of specific, high-affinity binding data (Ki values in the nanomolar range) for pure this compound at neurotransmitter transporters is a critical knowledge gap. The antidepressant effects of St. John's Wort are more strongly correlated with the presence of hyperforin, a potent reuptake inhibitor.

Proposed Mechanisms of Action & Signaling Pathways

This compound's antidepressant activity is likely not attributable to a single mechanism but rather a combination of effects on multiple neuronal targets.

Monoamine Oxidase (MAO) Inhibition

This compound is a weak inhibitor of MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. By weakly inhibiting this enzyme, this compound may contribute to a modest increase in the synaptic availability of these neurotransmitters.

References

- 1. researchgate.net [researchgate.net]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med.upenn.edu [med.upenn.edu]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

A Technical Guide to Hypericin in Hypericum Species: From Natural Sources to Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of hypericin, a naphthodianthrone of significant pharmaceutical interest found in Hypericum (St. John's Wort) species. The document covers its natural distribution, biosynthetic pathways, and the experimental methodologies used for its study, offering a comprehensive resource for professionals in research and drug development.

Natural Sources and Distribution of this compound

This compound and its close derivative, pseudothis compound, are primarily biosynthesized and stored in specialized dark glands found on the leaves, flowers, and stems of various Hypericum species.[1][2][3] The concentration of these compounds varies significantly between different species, as well as among the different organs of the same plant, and is also influenced by the plant's developmental stage.[4][5] Flowers, in particular, tend to have the highest concentrations of this compound.[1][4][6]

The presence and density of these dark glands are directly correlated with the this compound content of the plant tissue.[1][2][6] While Hypericum perforatum is the most well-known and commercially utilized source of this compound, other species such as H. montbretii and H. triquetrifolium have been shown to contain comparable or even superior levels of this compound and pseudothis compound.[7]

Table 1: this compound and Pseudothis compound Content in Various Hypericum Species and Plant Organs

| Species | Plant Part | This compound (mg/g DW) | Pseudothis compound (mg/g DW) | Reference |

| Hypericum perforatum | Flowers | 1.04 - 3.69 | - | [4] |

| Leaves | 0.27 - 0.62 | - | [4] | |

| Roots | 21.6 | - | [4] | |

| Aerial Parts | 0.03 - 0.30% (of dry weight) | 0.03 - 0.30% (of dry weight) | [4] | |

| Leaves (Broad-leaved) | 0.37 - 0.58 | - | [8] | |

| Leaves (Narrow-leaved) | 1.04 - 1.63 | - | [8] | |

| Flowers | 2.15 | - | [8] | |

| Capsules | 0.73 | - | [8] | |

| Main Stem | 0.04 | - | [8] | |

| Side Stem | 0.12 | - | [8] | |

| Hypericum montbretii | Flowers | 2.52 | 3.58 | [7] |

| Hypericum triquetrifolium | - | - | - | [7] |

| Hypericum hyssopifolium | Leaves | 0.030 | 0.051 | [7] |

| Hypericum boissieri | - | up to 0.512% (total hypericins) | - | [9] |

| Hypericum empetrifolium | - | 0.009% (only this compound) | - | [9] |

| Hypericum formosissimum | - | - | Present (only pseudothis compound) | [9] |

| Hypericum bithynicum | - | 0.81 - 1.41 | - | [10] |

| Hypericum perfoliatum | - | 0.81 - 1.41 | - | [10] |

Note: DW = Dry Weight. A dash (-) indicates data not provided in the cited source.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that is believed to follow the polyketide pathway.[11] The proposed pathway begins with the condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA to form an octaketide chain.[11] This chain undergoes cyclization and decarboxylation to produce emodin anthrone, a key intermediate.[11]

From emodin anthrone, the pathway is thought to proceed through a series of oxidation and condensation reactions. While earlier models suggested a direct conversion of emodin to this compound catalyzed by the Hyp-1 enzyme, more recent research indicates a more complex process.[11][12] Current hypotheses suggest the involvement of skyrin as an intermediate and highlight the role of phenol oxidative coupling proteins (POCPs) and berberine-bridge enzymes (BBE) in the later steps of the pathway.[1][13] The final conversion of protothis compound to this compound is a light-dependent reaction.[11][12]

Caption: Proposed biosynthetic pathway of this compound in Hypericum species.

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound from dried plant material is solvent extraction.

Protocol: Ultrasonic-Assisted Solvent Extraction [14]

-

Sample Preparation: Dry the plant material (e.g., leaves, flowers) at room temperature and grind it into a fine powder.

-

Extraction Solvent: Prepare a mixture of methanol and acetone in a 2:1 ratio.

-

Extraction Process:

-

Place a known weight of the powdered plant material in a flask.

-

Add the extraction solvent to the flask.

-

Subject the mixture to ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes).

-

-

Filtration and Concentration:

-

Filter the extract to remove solid plant debris.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used and reliable method for the quantification of this compound and pseudothis compound.[15][16][17]

Protocol: RP-HPLC for this compound Quantification [17][18]

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration (e.g., 100 µg/mL) in methanol. Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 10, 20, 40, 60, 80 µg/mL).

-

Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.20 µm syringe filter before injection.

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at 590 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Caption: General workflow for the extraction and HPLC analysis of this compound.

Signaling Pathways in this compound Biosynthesis

The production of this compound in Hypericum species can be influenced by various external stimuli, known as elicitors. These elicitors trigger intracellular signaling pathways that can lead to an increase in this compound biosynthesis.

Fungal elicitors, for example, have been shown to induce the production of nitric oxide (NO) and jasmonic acid (JA) in Hypericum perforatum cell cultures.[19] This suggests a signaling cascade where the elicitor triggers the synthesis of NO, which in turn leads to the production of JA. Jasmonic acid is a known plant hormone involved in defense responses and the regulation of secondary metabolite production.[19] This pathway ultimately results in an enhanced accumulation of this compound.[19]

Caption: Signaling pathway for elicitor-induced this compound production.

References

- 1. Discovery of key regulators of dark gland development and this compound biosynthesis in St. John's Wort (Hypericum perforatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery of key regulators of dark gland development and this compound biosynthesis in St. John's Wort (Hypericum perforatum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Plant–Environment Interactions: Accumulation of this compound in Dark Glands of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development of new and validated HPTLC methods for the qualitative and quantitative analysis of hyperforin, this compound and hyperoside contents in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. brieflands.com [brieflands.com]

- 15. pure.tudelft.nl [pure.tudelft.nl]

- 16. mdpi.com [mdpi.com]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. Nitric Oxide Mediates the Fungal Elicitor-Induced this compound Production of Hypericum perforatum Cell Suspension Cultures through a Jasmonic-Acid-Dependent Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Hypericin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of hypericin in plant extracts, primarily from Hypericum perforatum (St. John's Wort). This compound and its derivatives are of significant interest due to their antidepressant, antiviral, and antitumor properties.[1] The described method is simple, precise, specific, sensitive, and accurate, making it suitable for routine quality control of raw plant materials and finished herbal products.[2][3] This document provides comprehensive experimental protocols, data presentation in tabular format for easy comparison, and a visual workflow diagram to guide researchers, scientists, and drug development professionals.

Introduction

Hypericum perforatum L., commonly known as St. John's Wort, is a widely used medicinal plant, and its therapeutic effects are often attributed to a range of active compounds, including the naphthodianthrones this compound and pseudothis compound.[1] Accurate and reliable quantification of these markers is crucial for the standardization and quality control of herbal preparations. While various analytical techniques exist, HPLC with UV-Vis detection is the most widely accepted method for the quantification of this compound due to its specificity and sensitivity.[4] This note presents a validated isocratic reverse-phase HPLC method for the determination of this compound.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined in the diagram below.

Caption: Experimental workflow for HPLC quantification of this compound.

Protocols

Materials and Reagents

-

This compound standard (purity ≥ 98%)

-

HPLC grade methanol, acetonitrile, and water

-

Ammonium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Ethanol (analytical grade)

-

Hypericum perforatum dried aerial parts

-

Syringe filters (0.22 or 0.45 µm)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

pH meter

Protocol 1: Sample Preparation (Plant Extract)

-

Grinding: Grind the dried aerial parts of Hypericum perforatum into a fine powder.

-

Extraction:

-

Accurately weigh about 1 g of the powdered plant material.

-

Transfer to a flask and add 50 mL of 80% (v/v) ethanol.[1] Alternatively, a mixture of methanol and acetone (2:1) can be used for ultrasonic-assisted extraction.[5]

-

Sonicate in an ultrasonic bath for 30 minutes.[5]

-

Repeat the extraction process twice more with fresh solvent to ensure complete extraction.

-

-

Filtration and Concentration:

-

Combine the extracts and filter them.

-

The resulting solution can be concentrated under reduced pressure if necessary.

-

-

Purification (Optional): For cleaner samples, a liquid-liquid extraction with hexane can be performed to remove nonpolar compounds like chlorophylls.[1][5]

-

Final Solution: Dissolve the dried extract in a known volume of methanol or the mobile phase. Filter the final solution through a 0.22 µm syringe filter before HPLC injection.[1]

Protocol 2: Standard Preparation

-

Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.[1] Store this solution protected from light at low temperatures, as this compound is sensitive to light and temperature.[6][7]

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 to 80 µg/mL.[1][8] A typical calibration curve might include concentrations of 10, 20, 40, 60, and 80 µg/mL.[1]

Protocol 3: HPLC Analysis

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.

-

System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Analysis:

-

Inject 20 µL of each working standard solution to generate a calibration curve.[1]

-

Inject 20 µL of the prepared plant extract sample.

-

Run each injection in triplicate to ensure reproducibility.

-

-

Data Processing:

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for this compound in all standard and sample chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Calculate the concentration of this compound in the plant extract using the regression equation from the calibration curve.

-

Data Presentation

Table 1: Comparative HPLC Methods for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 (UHPLC) |

| Column | Reverse Phase C18 (250 x 4.6 mm, 5 µm)[1] | ODS C18 (250 x 4 mm, 5 µm)[5] | Not specified, UHPLC C18 |

| Mobile Phase | Acetonitrile:Methanol:10 mM Ammonium Acetate (pH 5.0) (54:36:10, v/v/v)[1] | 5mM Ammonium Acetate (pH 5.4):Acetonitrile:Glacial Acetic Acid (25:75:0.1)[5] | Binary gradient (details not fully specified)[4][9] |

| Elution Mode | Isocratic[1] | Isocratic[5] | Gradient[4][9] |

| Flow Rate | 1.0 mL/min[1] | 0.7 mL/min[5] | Not specified |

| Detection λ | 590 nm[1] | 590 nm[5] | 588 nm[4][9] |

| Injection Vol. | 20 µL[1] | Not specified | Not specified |

| Run Time | 16 min[1] | Not specified | Shorter than traditional HPLC[4][9] |

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 10 - 80 µg/mL | [1][2] |

| Correlation Coefficient (r²) | > 0.998 | [1][2] |

| Intra-day Precision (%RSD) | ≤ 4.4% | [8] |

| Inter-day Precision (%RSD) | ≤ 5.8% | [8] |

| Accuracy (Recovery) | Typically 98-102% | [1] |

| Limit of Detection (LOD) | 2.05 µg/mL (example) | [2] |

| Limit of Quantification (LOQ) | 6.25 µg/mL (example) | [2] |

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in plant extracts. The protocols for sample preparation, standard preparation, and HPLC analysis are straightforward and can be readily implemented in a quality control or research laboratory setting. The presented data demonstrates that the method is linear, precise, and accurate over a relevant concentration range, ensuring confidence in the analytical results. Adherence to these protocols will aid in the standardization of Hypericum extracts and products, contributing to their safety and efficacy.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. A Validated HPLC Method for the Quantification of this compound in Hypericum perforatum [hero.epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. Stability of this compound and pseudothis compound in extract solutions of Hypericum perforatum and in standard solutions | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of a simple, rapid and reproducible HPLC assay for the simultaneous determination of hypericins and stabilized hyperforin in commercial St. John's wort preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Hypericin in Photodynamic Therapy for Skin Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hypericin, a potent naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort), in photodynamic therapy (PDT) for the treatment of skin cancer.[1][2] this compound exhibits significant phototoxicity against various skin cancer cells, including squamous cell carcinoma (SCC), melanoma, and basal cell carcinoma (BCC), while demonstrating higher selectivity for cancer cells over normal keratinocytes.[3][4][5][6][7] Its mechanism of action primarily involves the generation of reactive oxygen species (ROS) upon light activation, leading to oxidative stress and subsequent cell death through apoptosis and necrosis.[3][5][8][9]

Mechanism of Action

Upon administration, this compound preferentially accumulates in tumor cells.[3] Subsequent irradiation with light of a specific wavelength (typically in the orange-red spectrum, ~590-595 nm) excites the this compound molecule.[3][5][10] This energy is transferred to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen.[5] These ROS cause oxidative damage to cellular components, including mitochondria and the endoplasmic reticulum, triggering cell death pathways.[1][9] The mode of cell death, whether apoptosis or necrosis, can be influenced by the this compound concentration and the light dose.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound-PDT on Skin Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Wavelength (nm) | Incubation Time (h) | Outcome | Reference |

| SCC-25 (Squamous Cell Carcinoma) | 0.1 - 5 | 3.6 - 7.2 | Orange Light | 24 | Dose-dependent decrease in cell viability; induction of apoptosis. | [5][6][7] |

| MUG-Mel2 (Melanoma) | 0.1 - 5 | 3.6 - 7.2 | Orange Light | 24 | Higher phototoxic reaction compared to normal keratinocytes; induction of apoptosis. | [5][6][7] |

| HaCaT (Normal Keratinocytes) | 0.1 - 5 | 3.6 - 7.2 | Orange Light | 24 | Lower phototoxicity compared to cancer cell lines. | [5][6][7] |

| Human SCC | 0.2 - 0.5 µg/mL (~0.4 - 1 µM) | Not specified | 593 | Not specified | Significant cytotoxicity. | [10] |

| A431 (Epidermoid Carcinoma) | Not specified | 1.44 | Not specified | Not specified | Rapid increase in nuclear fragmentation and caspase activation. | [11] |

Table 2: Clinical and Preclinical Studies of this compound-PDT for Skin Cancer

| Study Type | Cancer Type | This compound Formulation/Dose | Light Dose (J/cm²) | Treatment Regimen | Key Findings | Reference |

| Phase III Clinical Trial | Early-Stage Mycosis Fungoides (CTCL) | 0.25% Topical Synthetic this compound | Visible Light | Twice weekly for 6 weeks per cycle (up to 3 cycles) | Significant improvement in lesion severity score compared to placebo. Response rate increased with more treatment cycles. | [12][13] |

| Pilot Study | Actinic Keratosis (AK), Basal Cell Carcinoma (BCC), Bowen's Disease | Topical H. perforatum extract | 75 | Weekly for 6 weeks | Complete clinical response: 50% for AKs, 28% for superficial BCC, 40% for Bowen's disease. | [2] |

| In Vivo (Nude Mice) | Human Squamous Cell Carcinoma | Injected this compound | Not specified | Biweekly PDT | Regression of smaller tumors (<0.4 cm²). | [10] |

Experimental Protocols

Protocol 1: In Vitro this compound-PDT on Skin Cancer Cell Lines

This protocol provides a general framework for assessing the in vitro efficacy of this compound-PDT. Specific parameters may need optimization for different cell lines.

1. Cell Culture:

- Culture human squamous cell carcinoma (e.g., SCC-25), melanoma (e.g., MUG-Mel2), and normal human keratinocytes (e.g., HaCaT) in their respective recommended media supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Seed cells into 96-well plates at a density of 1.5 x 10⁴ cells per well.[5]

- Allow cells to adhere and grow for 24 hours.

3. This compound Incubation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 to 40 µM.[5][7]

- Replace the medium in the 96-well plates with the this compound-containing medium.

- Incubate the cells in the dark for 24 hours.[5][7]

4. Irradiation:

- After incubation, wash the cells with phosphate-buffered saline (PBS).

- Add fresh, phenol red-free medium.

- Irradiate the cells with a light source emitting at a wavelength corresponding to this compound's absorption maximum (~590-595 nm).[3][5][10]

- Deliver light doses ranging from 3.6 to 7.2 J/cm².[5][7]

- Include control groups: no treatment, light only, and this compound only (dark control).

5. Post-Irradiation Incubation:

- Return the plates to the incubator and incubate for an additional 24 hours.

6. Assessment of Cell Viability and Apoptosis:

- Proceed with cell viability assays (e.g., MTT or SRB, see Protocol 2) and apoptosis assays (e.g., TUNEL, see Protocol 3).

Protocol 2: MTT Assay for Cell Viability

1. Reagent Preparation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

- Prepare a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

2. MTT Incubation:

- Following the post-irradiation incubation (Protocol 1, step 5), add 20 µL of the MTT solution to each well of the 96-well plate.

- Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

3. Solubilization:

- Carefully remove the medium and add 100 µL of the solubilization solution to each well.

- Mix gently on a plate shaker to dissolve the formazan crystals.

4. Absorbance Measurement:

- Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

- Calculate cell viability as a percentage of the untreated control.

Protocol 3: TUNEL Assay for Apoptosis Detection

1. Cell Preparation:

- Grow cells on sterile glass coverslips in a petri dish and treat as described in Protocol 1.

- After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

2. TUNEL Reaction:

- Wash the cells with PBS.

- Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides, as per the manufacturer's instructions) in a humidified chamber for 60 minutes at 37°C in the dark.

3. Staining and Microscopy:

- Wash the cells with PBS.

- Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

- Mount the coverslips onto microscope slides.

- Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

4. Quantification:

- Count the number of TUNEL-positive cells and the total number of cells in several random fields of view.

- Calculate the percentage of apoptotic cells.[5]

Visualizations

Caption: General workflow of this compound-based photodynamic therapy for skin cancer.

Caption: Simplified signaling pathway of apoptosis induced by this compound-PDT.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Photodynamic therapy of nonmelanoma skin cancer with topical hypericum perforatum extract--a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-Mediated Photodynamic Therapy for Head and Neck Cancers: A Systematic Review [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell C… [ouci.dntb.gov.ua]

- 7. This compound-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-PDT-induced rapid necrotic death in human squamous cell carcinoma cultures after multiple treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. St John's Wort (Hypericum perforatum L.) photomedicine: this compound-photodynamic therapy induces metastatic melanoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodynamic therapy and tumor imaging of this compound-treated squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of apoptosis induced by photodynamic treatment with this compound in A431 human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topical this compound PDT Effective for MF/CTCL | Blood Cancers Today [bloodcancerstoday.com]

- 13. 2minutemedicine.com [2minutemedicine.com]

Application Notes and Protocols for Determining the In Vitro Antiviral Efficacy of Hypericin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antiviral properties of hypericin, a naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort). This compound has demonstrated a broad spectrum of antiviral activity against numerous enveloped viruses, including coronaviruses, herpesviruses, and retroviruses.[1][2] Its mechanisms of action are multifaceted, involving direct virucidal effects, particularly upon light exposure, and inhibition of various stages of the viral life cycle.[1][2]

Overview of In Vitro Antiviral Assays for this compound

A panel of in vitro assays is crucial to fully characterize the antiviral efficacy and toxicological profile of this compound. These assays can be broadly categorized as follows:

-

Cytotoxicity Assays: To determine the concentration of this compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50). The MTT assay is a commonly used method.

-

Antiviral Efficacy Assays: To measure the ability of this compound to inhibit viral replication. Common assays include plaque reduction assays, TCID50 assays, and quantification of viral components like nucleic acids (qRT-PCR) or proteins (Western blot, Immunofluorescence). The results are often expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

-

Mechanism of Action Assays: To elucidate the specific stage of the viral life cycle that this compound targets. This can involve time-of-addition studies, virucidal assays, and specific enzyme inhibition assays (e.g., FRET for viral proteases).

Quantitative Data Summary

The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against various viruses.

Table 1: Antiviral Activity of this compound against Coronaviruses

| Virus | Cell Line | Assay Type | IC50 / EC50 | Reference |

| SARS-CoV-2 (Ancestral) | Vero E6 | Plaque Assay | 0.35 nM | [3] |

| SARS-CoV-2 (Ancestral) | Vero | Plaque Assay | 48.5 ng/mL (96 pmol/mL) | [][5] |

| SARS-CoV-2 (B.1) | Vero E6 | Plaque Assay | ~0.35 nM | [3] |

| SARS-CoV-2 (Gamma) | Vero E6 | Plaque Assay | Reduction at 2 nM | [6] |

| SARS-CoV-2 (Delta) | Vero E6 | Plaque Assay | Reduction at 2 nM | [6] |

| SARS-CoV-2 (Omicron BA.1) | Vero E6 | Plaque Assay | Reduction at 2 nM | [6] |

| SARS-CoV-2 (Omicron BA.5) | Vero E6 | Plaque Assay | Reduction at 2 nM | [6] |

| HCoV-229E | Huh-7/TMPRSS2 | Luciferase Assay | 0.37 µM | [6] |

| PEDV | Vero | qRT-PCR / TCID50 | Dose-dependent inhibition (0.625–10.0 μM) | [7] |

| TGEV | ST | qRT-PCR / TCID50 | Dose-dependent inhibition | [7] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | CC50 | Reference |

| Vero E6 | Not specified | > 200 nM | [3][6] |

| Vero | MTT Assay | > 1000 ng/mL | [][5] |

| Calu-3 | Not specified | > 20 µM | [6] |

| Huh7 | MTT Assay | 2 µg/mL (24h), 1 µg/mL (48h) | [8] |

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the cytotoxicity of this compound in a given cell line.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a cell-free blank.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Plaque Reduction Assay Protocol

This assay is used to quantify the effect of this compound on the production of infectious virus particles.

Materials:

-

Confluent cell monolayers in 6-well or 12-well plates

-

Virus stock of known titer

-

This compound stock solution

-

Infection medium (e.g., serum-free DMEM)

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

PBS

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound for 1-2 hours at 37°C. Include a virus control (no this compound) and a cell control (no virus).

-

Overlay: Remove the virus inoculum and wash the cells with PBS. Add 2-3 mL of overlay medium containing the corresponding concentrations of this compound to each well.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Discard the formalin and stain the cells with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.

TCID50 Assay Protocol

The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus titer by identifying the dilution at which 50% of the cell cultures are infected.

Materials:

-

Host cells

-

96-well plates

-

Virus stock

-

This compound stock solution

-

Complete cell culture medium

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate and incubate overnight to form a semi-confluent monolayer.

-

Serial Dilution: Prepare ten-fold serial dilutions of the virus stock in culture medium.

-

Infection: Inoculate the cell monolayers with the virus dilutions, typically using 8 replicates per dilution.

-

Treatment: Add various concentrations of this compound to the infected wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

-

CPE Observation: Observe the plates for the presence of cytopathic effect (CPE) in each well.

-

Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method.

Quantitative Real-Time PCR (qRT-PCR) Protocol

This protocol quantifies the amount of viral RNA in cell culture supernatants or cell lysates following this compound treatment.

Materials:

-

Infected cell culture supernatants or cell lysates

-

RNA extraction kit

-

qRT-PCR master mix

-

Virus-specific primers and probes

-

Real-time PCR instrument

Procedure:

-

Sample Collection: Collect cell culture supernatants or lyse the infected cells at various time points post-infection.

-

RNA Extraction: Extract viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the master mix, primers, probe, and extracted RNA.

-

Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions for the target virus.

-

Data Analysis: Determine the viral RNA copy number by comparing the Ct values to a standard curve of known concentrations. The reduction in viral RNA in this compound-treated samples is then calculated relative to the untreated control.

Visualizations

Experimental Workflow for Antiviral Efficacy Testing

References

- 1. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppresses SARS-CoV-2 Replication and Synergizes with Antivirals via Dual Targeting of RdRp and 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypericum perforatum and Its Ingredients this compound and Pseudothis compound Demonstrate an Antiviral Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 8. This compound Exerts Detrimental Effect on Huh-7 As a Delegacy of Hepatocellular Carcinoma: A P53 Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesizing Hypericin Derivatives for Enhanced Photodynamic Efficacy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of hypericin derivatives. The aim is to enhance the efficacy of this compound as a photosensitizer for Photodynamic Therapy (PDT). These notes address the primary limitations of natural this compound, namely its poor water solubility and a suboptimal absorption wavelength for deep tissue penetration, by outlining methods for chemical modification and formulation.

Introduction to this compound and its Derivatives in PDT

This compound is a potent, naturally occurring photosensitizer capable of generating cytotoxic reactive oxygen species (ROS), such as singlet oxygen, upon light activation.[1] This property makes it a promising agent for PDT in oncology. However, its clinical application is hampered by low solubility in physiological conditions and an absorption maximum that is not ideal for treating deep-seated tumors.[2]

To overcome these challenges, researchers have focused on two main strategies:

-

Chemical Modification: Synthesizing derivatives with improved physicochemical properties. Key modifications include:

-

Advanced Formulation: Improving the delivery and solubility of this compound and its derivatives through encapsulation or complexation.[5]

These application notes will detail the synthesis of key derivatives and methods for their biological evaluation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its derivatives, providing a basis for comparison of their photodynamic efficacy.

Table 1: Photophysical and Photochemical Properties

| Compound | Solvent/Medium | Max Absorption (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| This compound | DMSO | ~595 | 0.40 ± 0.03 | [6] |

| This compound | DMPC Liposomes | ~595 | 0.43 ± 0.09 | [2] |

| This compound-PVP Complex | Water | 595 | Not specified | [5] |

| 2,5-Diiodo-hypericin | Not specified | Bathochromic shift noted | Enhanced vs. This compound | [3] |

Table 2: In Vitro Phototoxicity (IC50 Values)

| Compound | Cell Line | Light Dose (J/cm²) | IC50 (µM) | Reference(s) |

| This compound | HEp-2 | 16.2 | 0.07 ± 0.01 µg/mL | [7] |

| This compound | Vero | 16.2 | 0.3 ± 0.1 µg/mL | [7] |

| This compound | HaCaT (Normal Keratinocytes) | 3.6 | ~1.5 | [8] |

| This compound | MUG-Mel2 (Melanoma) | 3.6 | < 1.0 | [8] |

| This compound | SCC-25 (Squamous Cell Carcinoma) | 3.6 | < 1.0 | [8] |

*Note: Original data in µg/mL. Conversion to µM requires the molecular weight of this compound (~504.44 g/mol ).

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound from Emodin

This protocol describes a highly efficient, green synthesis of this compound starting from emodin, a readily available precursor. The key steps are the reduction of emodin to emodin anthrone, microwave-assisted dimerization to protothis compound, and photocyclization to this compound.[9]

Workflow Diagram:

Caption: Microwave-assisted synthesis of this compound from emodin.

Materials:

-

Emodin

-

Tin (II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Deionized Water

-

Acetone

-

Microwave synthesis reactor

-

Visible light photoreactor with 575 nm lamps

Procedure:

-

Step 1: Reduction of Emodin to Emodin Anthrone [10]

-

Dissolve Emodin in glacial acetic acid.

-

Add SnCl₂·2H₂O to the solution. The molar ratio of emodin to SnCl₂·2H₂O should be approximately 1:4.

-

Heat the mixture to 120°C.

-

Slowly add concentrated HCl and maintain the reaction at 120°C for 2-4 hours.

-

Cool the reaction mixture in an ice bath.

-

Collect the resulting precipitate (emodin anthrone) by filtration and wash with deionized water until the filtrate is neutral.

-

Dry the product under vacuum.

-

-

Step 2: Microwave-Assisted Dimerization to Protothis compound [11][9]

-

Suspend the synthesized emodin anthrone in deionized water in a microwave reactor vessel.

-

Irradiate the suspension with microwaves. Optimal time and power settings should be determined empirically but are significantly shorter than conventional methods.

-

The reaction progress can be monitored by the color change of the solution.

-

After the reaction is complete, cool the mixture and collect the protothis compound precipitate by filtration.

-

-

Step 3: Photocyclization to this compound [11]

-

Dissolve the protothis compound in acetone.

-

Place the solution in a visible light photoreactor equipped with 575 nm monochromatic lamps.

-

Irradiate the solution for approximately 1 hour. The conversion can be monitored by UV-Vis spectroscopy.

-

After completion, remove the solvent under reduced pressure to yield this compound.

-

Purify further using column chromatography (e.g., silica gel) if necessary.

-

Protocol 2: Synthesis of 2,5-Diiodo-hypericin

This protocol describes the electrophilic iodination of this compound to enhance its photosensitizing properties.[3] This method is adapted from general procedures for iodinating aromatic compounds.

Materials:

-

This compound

-

Molecular Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Thiosulfate solution

Procedure:

-

Suspend this compound (1 equivalent) and molecular iodine (2.2 equivalents) in deionized water.

-

Add 30% hydrogen peroxide (4 equivalents) to the suspension.

-

Stir the mixture at 50°C for 24 hours in the dark.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic phases and dry over anhydrous MgSO₄.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 2,5-diiodo-hypericin.

Protocol 3: Formulation of Water-Soluble this compound-PVP Complex

This protocol addresses the poor aqueous solubility of this compound by forming a non-covalent complex with polyvinylpyrrolidone (PVP).[5]

Materials:

-

This compound

-

Polyvinylpyrrolidone (PVP), MW 10-40 kDa

-

Deionized Water

Procedure:

-

Dissolve the desired amount of PVP in deionized water. For example, to prepare a solution with 100 g/L of PVP.

-

Add this compound powder to the PVP solution. The this compound-PVP complex can bind over 1000 mg of this compound per 100 g of PVP.[5]

-

Gently heat the mixture to 70°C while stirring to aid dissolution.

-

Continue stirring until a clear, red-colored solution is obtained.

-

The resulting aqueous complex solution is ready for in vitro or in vivo investigations. The solution should exhibit a characteristic absorption maximum around 595 nm.

Biological Evaluation Protocols

Protocol 4: In Vitro Phototoxicity Assay (MTT Assay)

This protocol determines the IC50 value of a this compound derivative, which is the concentration required to inhibit the growth of 50% of a cell population upon light activation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A431, SCC-25)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO or PVP-water)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Light source with appropriate wavelength for this compound excitation (e.g., 550-600 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Incubation: Replace the medium with fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (DMSO or PVP-water). Incubate for a predetermined time (e.g., 4-24 hours) in the dark.

-

Irradiation:

-

Wash the cells with PBS to remove any unbound drug.

-

Add fresh, drug-free medium.

-

Irradiate the plate with a specific light dose (e.g., 3-10 J/cm²). Keep a duplicate plate in the dark as a "dark toxicity" control.

-

-

Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against drug concentration and determine the IC50 value using non-linear regression.

Key Signaling Pathways in this compound-PDT

This compound-mediated PDT induces cell death primarily through apoptosis and necrosis. The specific pathway activated can depend on the cell type and treatment conditions.

Apoptosis Induction via Endoplasmic Reticulum and Mitochondria

This compound localizes to the endoplasmic reticulum (ER) and mitochondria. Upon photoactivation, it generates ROS, leading to a cascade of events that culminates in apoptosis.

Caption: this compound-PDT induced apoptosis via ER stress and mitochondria.

Pathway Description:

-

ROS Generation: Light-activated this compound produces high levels of singlet oxygen.[1]

-

ER Stress: ROS cause oxidative damage to the SERCA2 pump in the ER membrane, leading to a loss of calcium homeostasis and ER stress.

-

Mitochondrial Involvement: This stress signal, combined with ROS-mediated downregulation of anti-apoptotic proteins like Bcl-2, leads to the activation of pro-apoptotic proteins BAX and BAK.

-

Apoptosome Formation: BAX/BAK activation causes mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

-

Execution of Apoptosis: Caspase-3 cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. On the origin of photodynamic activity of this compound and its iodine‐containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.tudelft.nl [pure.tudelft.nl]

- 5. Iodogen method for preparation of this compound radioactive iodine marker - Eureka | Patsnap [eureka.patsnap.com]

- 6. research.jku.at [research.jku.at]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102126942A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 10. 2,5-DIIODOTHIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 11. symeres.com [symeres.com]

Application Notes and Protocols for Testing Hypericin's Photosensitizing Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the photosensitizing activity of hypericin, a potent naturally occurring photosensitizer derived from Hypericum perforatum (St. John's Wort).[1][2] this compound has garnered significant interest for its potential in photodynamic therapy (PDT) for cancer treatment due to its high quantum yield of singlet oxygen and its ability to induce apoptosis and necrosis in cancer cells upon light activation.[2][3][4]

Overview of this compound's Photosensitizing Mechanism

Photodynamic therapy with this compound involves the administration of the photosensitizer, which preferentially accumulates in tumor tissues.[2] Subsequent irradiation with light of a specific wavelength (typically in the range of 580-600 nm, corresponding to this compound's absorption maximum) excites the this compound molecule.[5][6] In the presence of oxygen, this leads to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions, which are highly cytotoxic to cancer cells.[2][7] This process can trigger various cell death pathways, including apoptosis and necrosis, and disrupt the tumor vasculature.[1][5][8]

Experimental Workflow for Assessing this compound's Photosensitizing Activity

The following diagram outlines a typical workflow for in vitro evaluation of this compound's photosensitizing effects.

Caption: Experimental workflow for in vitro this compound PDT.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent phototoxic effects of this compound.

Protocol 1: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., SCC-25, MUG-Mel2, HCT116) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[3]

-

This compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and incubate for a specified period (e.g., 2-24 hours) in the dark.[3][9]

-

Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh medium. Irradiate one set of plates with a light source (e.g., halogen lamp, LED array) at a wavelength corresponding to this compound's absorption maximum (~590-600 nm) and a specific light dose (e.g., 3.6 J/cm²).[3][10] Keep a parallel set of plates in the dark as a control.

-

Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5-1 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][6]

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm or 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis and Necrosis Detection

These assays help to elucidate the mechanism of cell death induced by this compound-PDT.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound and light as described in the MTT protocol.

-

Cell Harvesting: After the desired post-irradiation incubation period, harvest the cells by trypsinization.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

Protocol 3: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

TUNEL Staining: Perform the TUNEL staining according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Microscopy: Visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[3]

Reactive Oxygen Species (ROS) Detection

This assay measures the generation of ROS, the primary cytotoxic agents in this compound-PDT.

Protocol 4: Intracellular ROS Detection with Fluorescent Probes

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.

-

This compound Treatment and Irradiation: Treat the cells with this compound and irradiate them as previously described.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[11]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments on this compound's photosensitizing activity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Incubation Time (h) | IC50 (µM) | Reference |

| Squamous Cell Carcinoma (SCC) | 0.1 - 5 | 3.6 | 2 | ~1 | [3] |

| Melanoma (MUG-Mel2) | 0.1 - 5 | 3.6 | 2 | ~1 | [3] |

| Head and Neck Cancer | 0.5 - 5 | 3 - 20 | N/A | Varies | [8] |

| Myeloma (SP2/0) | 0.01 - 10 | 0 - 14.1 | N/A | Dose-dependent | [9] |

Table 2: Apoptosis Induction by this compound-PDT

| Cell Line | This compound Concentration (µM) | Light Dose (J/cm²) | Assay | % Apoptotic Cells | Reference |

| Melanoma (MUG-Mel2) | N/A | N/A | TUNEL | 52 | [3] |

| Squamous Cell Carcinoma (SCC-25) | N/A | N/A | TUNEL | 23 | [3] |

| Myeloma (SP2/0) | 0.025 - 0.05 | N/A | Annexin V/PI | Dose-dependent increase | [9] |

Signaling Pathways in this compound-Mediated PDT

This compound-PDT triggers a complex network of signaling pathways leading to cell death. The primary mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

Intrinsic (Mitochondrial) Apoptosis Pathway

Caption: Intrinsic apoptosis pathway activated by this compound-PDT.

This compound-PDT-induced ROS cause damage to the mitochondria, leading to the release of cytochrome c into the cytosol.[5] This process is regulated by the Bcl-2 family of proteins, with this compound-PDT promoting the activity of pro-apoptotic members like Bax while inhibiting anti-apoptotic members like Bcl-2.[9][11] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell and apoptotic cell death.[5][12]

AKT/mTOR Signaling Pathway

Recent studies have also implicated the AKT/mTOR signaling pathway in the cellular response to this compound-PDT.

Caption: Inhibition of AKT/mTOR pathway by this compound-PDT.